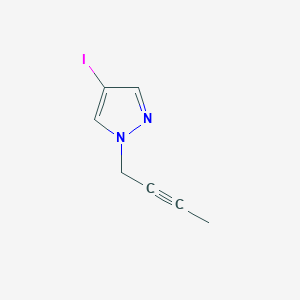
Acide 1-(thian-4-yl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO2S and its molecular weight is 215.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, qui fait partie de la structure de l'« acide 1-(thian-4-yl)pyrrolidine-3-carboxylique », est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Potentiel anticancéreux
Des hybrides de thiosemicarbazone de pyrrolidine, qui pourraient potentiellement inclure l'« this compound », ont été synthétisés et évalués pour leur potentiel anticancéreux in vitro contre diverses lignées de cellules cancéreuses . Il s'agit notamment des lignées cellulaires cancéreuses A549 (cancer du poumon), CH1 (carcinome ovarien humain) et SW480 (cancer du côlon) .
Médicaments anti-inflammatoires
Les analogues du pyrrole et de la pyrrolidine ont été utilisés dans le développement de médicaments anti-inflammatoires . Le rôle spécifique de l'« this compound » dans cette application nécessiterait des recherches supplémentaires.
Antibiotiques
Les analogues du pyrrole et de la pyrrolidine ont également trouvé des applications dans le développement d'antibiotiques . Les propriétés antibactériennes de ces composés pourraient potentiellement être améliorées par la présence du groupe thian-4-yl dans l'« this compound ».
Médicaments hypocholestérolémiants
Les analogues du pyrrole et de la pyrrolidine ont été utilisés dans le développement de médicaments hypocholestérolémiants . Le rôle spécifique de l'« this compound » dans cette application nécessiterait des recherches supplémentaires.
Agents antituberculeux
Les analogues du pyrrole et de la pyrrolidine ont été utilisés dans le développement d'agents antituberculeux . Le rôle spécifique de l'« this compound » dans cette application nécessiterait des recherches supplémentaires.
Mécanisme D'action
Pyrrolidine Scaffold in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Targets and Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the degradation of fatty acid ethanolamides, such as N-acylethanolamine acid amidase (NAAA) . The interaction with NAAA suggests that 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid may influence the metabolism of fatty acids and related compounds. Additionally, its thiazolidine ring structure allows it to form stable complexes with metal ions, which can further modulate its biochemical activity.
Cellular Effects
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli . This antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. Furthermore, 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid has been found to affect gene expression related to inflammatory responses, suggesting potential anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of action of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, its interaction with N-acylethanolamine acid amidase (NAAA) leads to the inhibition of this enzyme, resulting in altered fatty acid metabolism . Additionally, 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid can modulate gene expression by binding to transcription factors and influencing their activity. This binding can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid in in vitro and in vivo studies has demonstrated sustained antimicrobial and anti-inflammatory effects, although the magnitude of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal metabolic processes, and potential damage to vital organs. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in the degradation of fatty acid ethanolamides . This interaction can influence metabolic flux and alter the levels of specific metabolites. Additionally, the compound’s thiazolidine ring structure allows it to participate in redox reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help determine the compound’s localization and accumulation in different cellular compartments . For example, 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid may be transported into cells via amino acid transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum. The compound’s distribution can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can impact protein folding and secretion processes. Understanding the subcellular localization of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is crucial for elucidating its precise mechanisms of action.
Propriétés
IUPAC Name |
1-(thian-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c12-10(13)8-1-4-11(7-8)9-2-5-14-6-3-9/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZGBLYJLRDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)

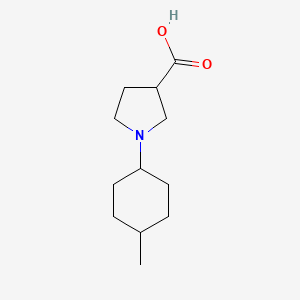

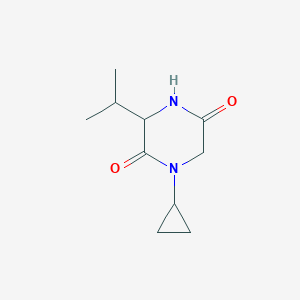
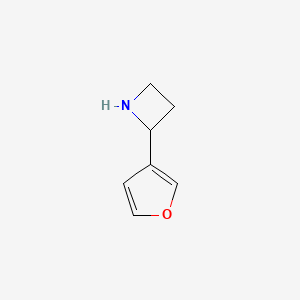
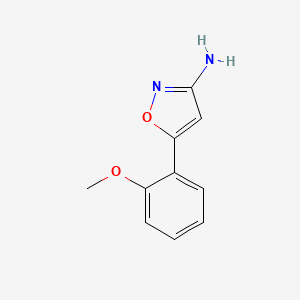
![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid](/img/structure/B1469246.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)
![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)
![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)
